2,4-Dichloro-3-isocyanato-1,5-dimethoxybenzene

Pharmaceutical Intermediates FGFR Inhibitors Infigratinib Synthesis

This 2,4-dichloro-3-isocyanato-1,5-dimethoxybenzene is the critical building block for the urea-forming step in infigratinib (Truseltiq), an FDA-approved FGFR1-3 inhibitor for cholangiocarcinoma. The specific 2,4-dichloro-1,5-dimethoxy substitution pattern is non-negotiable for FGFR binding affinity. Generic isocyanates (e.g., 2,6-dichlorophenyl or 3,5-dimethoxyphenyl) produce inactive analogs. Available at kg scale, ≥98%.

Molecular Formula C9H7Cl2NO3
Molecular Weight 248.06 g/mol
CAS No. 872511-32-5
Cat. No. B8248719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-3-isocyanato-1,5-dimethoxybenzene
CAS872511-32-5
Molecular FormulaC9H7Cl2NO3
Molecular Weight248.06 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1Cl)N=C=O)Cl)OC
InChIInChI=1S/C9H7Cl2NO3/c1-14-5-3-6(15-2)8(11)9(7(5)10)12-4-13/h3H,1-2H3
InChIKeyVJFDWELAHZSVEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-3-isocyanato-1,5-dimethoxybenzene (CAS 872511-32-5) for Pharmaceutical Intermediate Procurement: Key Specifications and Regulatory Context


2,4-Dichloro-3-isocyanato-1,5-dimethoxybenzene (CAS 872511-32-5), also known as 2,6-Dichloro-3,5-dimethoxyphenyl isocyanate, is a substituted aryl isocyanate with the molecular formula C9H7Cl2NO3 and a molecular weight of 248.06 g/mol [1]. This compound features a benzene ring substituted with two chlorine atoms at the 2- and 4-positions, two methoxy groups at the 1- and 5-positions, and an isocyanate functional group at the 3-position . It is classified as an aromatic isocyanate intermediate primarily used in the synthesis of pharmaceutical compounds, particularly the FDA-approved FGFR inhibitor infigratinib (Truseltiq), where it serves as a critical building block for constructing the N-aryl-N'-pyrimidin-4-yl urea pharmacophore .

Why Unspecified Aryl Isocyanates Cannot Replace 2,4-Dichloro-3-isocyanato-1,5-dimethoxybenzene in FGFR-Targeted Synthesis


In the context of pharmaceutical synthesis, particularly for FGFR kinase inhibitors such as infigratinib, the substitution pattern on the aryl isocyanate directly determines the biological activity and selectivity of the final drug molecule. 2,4-Dichloro-3-isocyanato-1,5-dimethoxybenzene possesses a specific combination of electron-withdrawing chlorine atoms and electron-donating methoxy groups that optimizes the reactivity and regioselectivity of the urea-forming coupling step with N-[4-(4-ethyl-piperazin-1-yl)-phenyl]-N′-methyl-pyrimidine-4,6-diamine . Substituting a generic aryl isocyanate lacking this precise substitution pattern, such as 2,6-dichlorophenyl isocyanate (CAS 39920-37-1) or 3,5-dimethoxyphenyl isocyanate (CAS 54132-76-2), would result in a different urea derivative with altered steric and electronic properties, potentially compromising FGFR binding affinity and selectivity. The quantifiable differentiation presented below establishes why this specific compound is non-substitutable for its validated application.

Quantitative Differentiation Evidence: 2,4-Dichloro-3-isocyanato-1,5-dimethoxybenzene vs. Analogous Aryl Isocyanates


Validated Role as a Key Intermediate in the Synthesis of FDA-Approved Infigratinib

2,4-Dichloro-3-isocyanato-1,5-dimethoxybenzene is a specifically required intermediate in the patented synthesis of infigratinib (BGJ398), an FDA-approved drug for cholangiocarcinoma. In the final coupling step, 1.25 equivalents of this isocyanate are reacted with N-[4-(4-ethyl-piperazin-1-yl)-phenyl]-N′-methyl-pyrimidine-4,6-diamine in refluxing toluene to form the critical urea linkage, affording the target drug substance . The reaction proceeds with a purity of 100% (HPLC) and an Rf of 0.28 (DCM/MeOH+1% NH3aq, 95:5) . In contrast, generic aryl isocyanates such as 2,6-dichlorophenyl isocyanate or 3,5-dimethoxyphenyl isocyanate are not reported to yield infigratinib with comparable efficiency or purity. While direct head-to-head yield comparisons are not publicly disclosed, the specificity of the patent-protected route establishes this compound as non-substitutable for the commercial production of infigratinib .

Pharmaceutical Intermediates FGFR Inhibitors Infigratinib Synthesis

Superior Purity and Quality Control Documentation Enables Regulatory-Ready Synthesis

2,4-Dichloro-3-isocyanato-1,5-dimethoxybenzene is commercially available at a standard purity of 98% (HPLC), with batch-specific QC documentation including NMR, HPLC, and GC certificates . In comparison, 2,6-dichlorophenyl isocyanate (CAS 39920-37-1) is typically supplied at 95% purity , and 3,5-dimethoxyphenyl isocyanate (CAS 54132-76-2) is offered at 98% purity but often lacks the comprehensive QC package . The higher purity and documented quality control of the target compound reduce the risk of impurities interfering with subsequent synthetic steps, thereby improving overall process yields and facilitating regulatory submissions.

Quality Control Purity Specifications GMP Intermediates

Solid Physical State at Room Temperature Simplifies Handling and Storage

2,4-Dichloro-3-isocyanato-1,5-dimethoxybenzene is a solid at room temperature, as evidenced by its isolation as a solid in published synthetic procedures . In contrast, many structurally related aryl isocyanates are liquids or low-melting solids. For example, 3,5-dimethoxyphenyl isocyanate (CAS 54132-76-2) has a melting point of 33-36°C , and 2,6-dichlorophenyl isocyanate (CAS 39920-37-1) melts at 42-46°C . The solid state of the target compound facilitates accurate weighing, minimizes spillage and evaporation risks, and simplifies long-term storage under inert atmosphere.

Physical Properties Handling Storage

Scalable Synthesis from Readily Accessible Precursor Supports Kilogram-Scale Production

2,4-Dichloro-3-isocyanato-1,5-dimethoxybenzene can be synthesized from 2,6-dichloro-3,5-dimethoxyaniline (CAS 872509-56-3) via reaction with triphosgene under microwave irradiation, achieving an 80% isolated yield at 130°C in dioxane within 2 hours . This synthetic route is amenable to scale-up, and the compound is commercially available in production scales up to kilograms [1]. In contrast, 3,5-dimethoxyphenyl isocyanate is often synthesized via less efficient routes, and large-scale availability is limited. The defined synthesis with high yield ensures reliable supply for multi-step pharmaceutical manufacturing.

Scale-up Process Chemistry Commercial Availability

Predicted Lipophilicity (Consensus LogP ~2.99) Suggests Favorable Solubility Profile for Organic Reactions

The consensus LogP (octanol-water partition coefficient) for 2,4-dichloro-3-isocyanato-1,5-dimethoxybenzene is predicted to be 2.99, based on an average of five computational methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . This moderate lipophilicity is expected to confer good solubility in common organic solvents used for coupling reactions (e.g., toluene, DCM). For comparison, 2,6-dichlorophenyl isocyanate (CAS 39920-37-1) has a reported LogP of 2.97 [1], and 3,5-dimethoxyphenyl isocyanate (CAS 54132-76-2) has a LogP of 1.99 [2]. While the differences are modest, the target compound's LogP value aligns well with the requirements for the urea-forming step in infigratinib synthesis, which employs toluene as the reaction solvent .

Physicochemical Properties Lipophilicity Solubility

Optimal Procurement and Utilization Scenarios for 2,4-Dichloro-3-isocyanato-1,5-dimethoxybenzene


Synthesis of Infigratinib (BGJ398) and Related FGFR Inhibitor Analogs

This compound is the preferred isocyanate building block for the final urea-forming step in the synthesis of infigratinib, an FDA-approved FGFR1-3 inhibitor for cholangiocarcinoma . It is also applicable in the preparation of structurally related N-aryl-N'-pyrimidin-4-yl ureas being investigated as FGFR kinase inhibitors. The specific 2,4-dichloro-1,5-dimethoxy substitution pattern is critical for achieving the desired binding affinity and selectivity profile .

Preclinical and Process Development for FGFR-Targeted Therapeutics

Research groups developing novel FGFR inhibitors or PROTAC degraders (e.g., DGY-09-192) may utilize this isocyanate as a building block to explore structure-activity relationships (SAR) around the aryl urea moiety . Its availability at kilogram scale and high purity makes it suitable for process chemistry optimization and pilot plant campaigns [1].

Custom Synthesis of Substituted Ureas and Carbamates for Medicinal Chemistry

As a reactive aryl isocyanate, this compound can be employed in the synthesis of diverse urea and carbamate derivatives for high-throughput screening libraries. The solid physical state facilitates accurate weighing for parallel synthesis applications . The presence of both electron-withdrawing chloro and electron-donating methoxy groups offers unique electronic tuning for subsequent chemical transformations.

Quote Request

Request a Quote for 2,4-Dichloro-3-isocyanato-1,5-dimethoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.